3-Bromo-4-methoxyphenylacetic acid
Overview
Description
3-Bromo-4-methoxyphenylacetic acid is a halo substituted phenylacetic acid . It has a molecular weight of 245.07 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H9BrO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.07 .Scientific Research Applications
Synthesis and Molecular Structure
3-Bromo-4-methoxyphenylacetic acid has been explored in terms of its synthesis and molecular structure. In a study, the compound was synthesized with a regioselective bromination process using bromine in acetic acid, yielding an 84% success rate. The study highlighted the molecular structure of the compound, noting the coplanarity of the methoxy group with the phenyl ring and the electron-withdrawing properties of the bromine atom, as contrasted with the electron-donating properties of other substituents (Guzei, Gunderson, & Hill, 2010).
Natural Derivatives and Inactivity in Cancer Cells
Research on the red alga Rhodomela confervoides has led to the isolation of bromophenol derivatives, including compounds structurally similar to this compound. These compounds were assessed for their activity against human cancer cell lines and microorganisms, with findings indicating inactivity in these applications (Zhao et al., 2004).
Triphase Catalysis
A study explored the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis. This research provides insights into the catalytic activity of quaternary ammonium poly(methylstyrene-co-styrene) resin in an organic solvent/alkaline solution, which is relevant to the synthesis and application of this compound (Wu & Lee, 2001).
Antioxidant Activity
In another study focusing on the red alga Rhodomela confervoides, several bromophenols, including analogs of this compound, were identified. These compounds were evaluated for their antioxidant activities, showing potent activities stronger than or comparable to certain control substances. This suggests potential applications of this compound in antioxidant-related fields (Li et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be aCYP1A2 inhibitor . Cytochrome P450 1A2 (CYP1A2) is an important enzyme in the body, primarily responsible for the metabolism of drugs and other xenobiotics .
Mode of Action
As a CYP1A2 inhibitor, it likely interacts with the CYP1A2 enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Given its role as a CYP1A2 inhibitor, it may impact pathways involving the metabolism of various drugs and xenobiotics .
Pharmacokinetics
3-Bromo-4-methoxyphenylacetic acid has high gastrointestinal (GI) absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As a CYP1A2 inhibitor, it could potentially affect the metabolism of drugs and other substances metabolized by this enzyme .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVGQUUEQTPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228112 | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-81-2 | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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